2-Chloro-5,8-dimethyl-3-phenylquinoline
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Overview
Description
2-Chloro-5,8-dimethyl-3-phenylquinoline is a chemical compound with the molecular formula C17H14ClN and a molecular weight of 267.75 g/mol . It is a derivative of quinoline, a heterocyclic aromatic organic compound. Quinoline derivatives are known for their diverse biological activities and are used in various fields such as medicinal chemistry and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5,8-dimethyl-3-phenylquinoline typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate substituted aniline and acetophenone derivatives.
Cyclization: The key step involves the cyclization of these starting materials to form the quinoline ring. This can be achieved through various methods, including the Skraup synthesis or Friedländer synthesis.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-5,8-dimethyl-3-phenylquinoline undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 2-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form quinoline N-oxides or reduction to form dihydroquinolines.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base (e.g., sodium hydride) and a solvent (e.g., dimethylformamide).
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Coupling: Palladium catalysts and appropriate ligands in organic solvents.
Major Products
Substitution: Formation of substituted quinolines.
Oxidation: Formation of quinoline N-oxides.
Reduction: Formation of dihydroquinolines.
Coupling: Formation of biaryl or other coupled products.
Scientific Research Applications
2-Chloro-5,8-dimethyl-3-phenylquinoline has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, including antimalarial, antibacterial, and anticancer compounds.
Materials Science: It is used in the development of organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.
Chemical Research: It is used as a precursor in the synthesis of more complex organic molecules for various research purposes.
Mechanism of Action
The mechanism of action of 2-Chloro-5,8-dimethyl-3-phenylquinoline depends on its specific application:
Medicinal Chemistry: It may interact with biological targets such as enzymes or receptors, inhibiting their activity or modulating their function. For example, quinoline derivatives are known to inhibit DNA gyrase in bacteria or interact with heme in malaria parasites.
Materials Science: It functions as an electron donor or acceptor in organic electronic devices, facilitating charge transport and light emission.
Comparison with Similar Compounds
Similar Compounds
2-Chloroquinoline: Lacks the methyl and phenyl substituents, resulting in different chemical properties and reactivity.
5,8-Dimethylquinoline: Lacks the chlorine and phenyl substituents, affecting its biological activity and applications.
3-Phenylquinoline: Lacks the chlorine and methyl substituents, influencing its chemical behavior and uses.
Uniqueness
2-Chloro-5,8-dimethyl-3-phenylquinoline is unique due to the combination of its substituents, which confer specific chemical and biological properties. The presence of the chlorine atom allows for further functionalization through substitution reactions, while the methyl and phenyl groups enhance its stability and lipophilicity, making it a valuable compound in various research fields .
Properties
CAS No. |
1031928-12-7 |
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Molecular Formula |
C17H14ClN |
Molecular Weight |
267.8 g/mol |
IUPAC Name |
2-chloro-5,8-dimethyl-3-phenylquinoline |
InChI |
InChI=1S/C17H14ClN/c1-11-8-9-12(2)16-14(11)10-15(17(18)19-16)13-6-4-3-5-7-13/h3-10H,1-2H3 |
InChI Key |
WIPZKOPVNQVYPK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C=C(C(=NC2=C(C=C1)C)Cl)C3=CC=CC=C3 |
Origin of Product |
United States |
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